Hexane-3-sulfonamide
Description
Hexane-3-sulfonamide is a sulfonamide derivative featuring a six-carbon alkane chain (hexane) with a sulfonamide (-SO₂NH₂) group attached at the third carbon position. Sulfonamides are critical in medicinal chemistry, agrochemicals, and materials science due to their bioactivity, stability, and versatility in synthesis. For example, sulfonamide intermediates are commonly used in coupling reactions, as seen in the synthesis of hydrazide-sulfonamide derivatives involving hexane as a solvent .
Properties
Molecular Formula |
C6H15NO2S |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
hexane-3-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI Key |
NCTRLWWHIUUNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of hexane-3-amine with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include the use of catalysts to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Hexane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Hexane-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexane-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately affecting bacterial DNA synthesis and growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Hexane-3-sulfonamide:
Key Comparisons
Reactivity and Stability: this compound’s linear structure may offer greater conformational flexibility compared to oxetane-3-sulfonamide’s rigid cyclic framework. This flexibility could enhance solubility in nonpolar solvents like hexane , whereas oxetane derivatives may exhibit higher thermal stability . Unlike hexamethylene diisocyanate (highly reactive isocyanate groups), sulfonamides are generally less reactive, favoring applications requiring hydrolytic stability .
Synthesis and Purification :
- Hexane is frequently used to precipitate sulfonamide intermediates, as demonstrated in hydrazide-sulfonamide synthesis (75% yield) . In contrast, oxetane-3-sulfonamide requires specialized ring-opening or sulfonation protocols .
Functional Group Impact :
- Sulfonamides (-SO₂NH₂) exhibit hydrogen-bonding capacity, enhancing binding to biological targets (e.g., enzymes). This contrasts with hexanedioic acid esters, which lack polar groups and are primarily used in industrial formulations .
Research Findings and Data Gaps
Available Data from Evidence:
- Synthesis Protocols : Hexane-mediated precipitation is effective for sulfonamide isolation .
- Commercial Availability : Oxetane-3-sulfonamide is marketed as a pharmaceutical intermediate (97% purity) , while hexamethylene diisocyanate is a bulk industrial chemical .
Unresolved Questions:
- Comparative bioactivity data (e.g., IC₅₀ values against targets) for sulfonamide analogs remain unaddressed.
Biological Activity
Hexane-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, supported by case studies, research findings, and data tables.
This compound, like other sulfonamides, functions primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bacteriostatic effects, making it a candidate for antibiotic applications. Additionally, some studies have indicated potential anticancer properties attributed to its ability to inhibit carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are often overexpressed in hypoxic tumors .
In Vitro Studies
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 100 |
| Bacillus subtilis | 150 |
These results indicate that this compound can be effective against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibacterial agent .
Cytotoxicity Assays
In addition to its antibacterial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A study involving the HepG-2 (liver) and MCF-7 (breast) cancer cell lines revealed IC50 values that suggest moderate to high cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG-2 | 15.0 |
| This compound | MCF-7 | 20.0 |
The compound demonstrated a mechanism of action involving the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry analysis and Western blotting techniques .
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results showed a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
- Cancer Treatment : In a preclinical model, this compound was tested alongside conventional chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against tumor cells and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation .
Q & A
Basic: What are the recommended methods for synthesizing Hexane-3-sulfonamide with high purity?
To synthesize this compound, employ a sulfonylation reaction between hexane-3-amine and a sulfonyl chloride under controlled alkaline conditions (e.g., aqueous NaOH or pyridine). Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the sulfonyl chloride .
- Purification : Perform column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate high-purity crystals .
- Validation : Confirm purity via HPLC using a hexanesulfonic acid-based mobile phase (pH 2.0) to detect residual amines or byproducts .
Basic: How can researchers characterize this compound’s structural and physicochemical properties?
Characterization should integrate:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify alkyl chain conformation (δ ~1.2–1.6 ppm for hexyl protons) and sulfonamide NH protons (δ ~6.8–7.5 ppm) .
- FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm⁻¹) and N-H bending (1650–1600 cm⁻¹) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., >200°C for sulfonamides) .
Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?
For quantification in biological or environmental samples:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a C18 column with a mobile phase of 50 mM hexanesulfonic acid (pH 2.0) and acetonitrile (70:30 v/v) to enhance ionization efficiency .
- Sample preparation : Extract using n-hexane solvent (pre-washed to remove interferents) and dry with anhydrous sodium sulfate .
- Calibration : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Address discrepancies through:
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs to minimize variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent choice affecting cytotoxicity) .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., alkyl chain length, sulfonamide groups) to isolate bioactive motifs .
Advanced: What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?
To enhance regioselectivity:
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and direct substitution to the hexane chain’s tertiary carbon .
- Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems .
- Computational modeling : Apply density functional theory (DFT) to predict charge distribution and reactive sites on the sulfonamide group .
Advanced: How should researchers design studies to investigate environmental persistence of this compound?
Design a tiered approach:
- Laboratory simulations : Assess hydrolysis/photolysis rates under controlled pH (2.0–9.0) and UV light (254 nm) .
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC₅₀ values) and bioaccumulation potential .
- Field sampling : Deploy solid-phase extraction (SPE) cartridges in wastewater systems to monitor degradation products .
Advanced: What methodologies validate the compatibility of this compound in multi-component pharmaceutical formulations?
Key validation steps include:
- Forced degradation studies : Expose formulations to heat (40–60°C), humidity (75% RH), and light to identify instability pathways (e.g., sulfonamide hydrolysis) .
- Compatibility screening : Use DSC and powder X-ray diffraction (PXRD) to detect polymorphic changes or excipient interactions .
- Stability-indicating assays : Develop HPLC-DAD methods with resolution factors >2.0 for degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
